molecular formula C4H7KO3S B6322680 Potassium 1-methylcyclopropane-1-sulfonate CAS No. 923032-54-6

Potassium 1-methylcyclopropane-1-sulfonate

Cat. No.: B6322680
CAS No.: 923032-54-6
M. Wt: 174.26 g/mol
InChI Key: NEXUWQBHVHSVDT-UHFFFAOYSA-M
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Description

Potassium 1-methylcyclopropane-1-sulfonate ( 923032-54-6) is an organic sulfonate salt with a molecular formula of C4H7KO3S and a molecular weight of 174.26 g/mol . It is characterized by a cyclopropane ring substituted with a methyl group and a potassium sulfonate group. Researchers should note that this compound requires specific storage conditions in an inert atmosphere at 2-8°C and is classified with the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . While the specific research applications of this potassium salt are not detailed in the available literature, its structure suggests potential as a building block or intermediate in synthetic organic chemistry. The related compound, 1-methylcyclopropene (1-MCP), is extensively documented as a potent ethylene inhibitor used in postharvest research to delay fruit ripening and senescence . This compound may therefore be of interest to researchers exploring novel compounds with similar biological activity, or as a stable analog or precursor in the development of agrochemicals. Further investigation is warranted to fully elucidate its mechanism of action and research value. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;1-methylcyclopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.K/c1-4(2-3-4)8(5,6)7;/h2-3H2,1H3,(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUWQBHVHSVDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Precursor Synthesis

The synthesis begins with the preparation of 1-methylcyclopropane derivatives. A common approach involves cyclopropanation of alkenes using diiodomethane and zinc-copper couples. For instance, diiodomethane (8 eq) reacts with zinc-copper alloys in dichloroethane (DCE) at 0°C to generate active cyclopropanating agents. This method ensures high regioselectivity, particularly when applied to allylic ethers or sulfones. The reaction temperature is critical, as excessive heat leads to ring-opening side reactions.

Sulfonation of Cyclopropane Derivatives

Once the cyclopropane core is established, sulfonation introduces the sulfonate group. In a patented method, 1-methylcyclopropane is treated with chlorosulfonic acid at −10°C to 5°C in an inert solvent such as dichloromethane. The exothermic reaction requires careful temperature control to avoid decomposition. The resulting 1-methylcyclopropane-1-sulfonic acid is then neutralized with potassium hydroxide (KOH) in aqueous ethanol, yielding the potassium salt. Yields for this step typically exceed 85% when stoichiometric KOH is used.

Hydrolysis of Sulfonyl Chloride Intermediates

Synthesis of 1-Methylcyclopropane-1-Sulfonyl Chloride

An alternative route involves the preparation of 1-methylcyclopropane-1-sulfonyl chloride as a key intermediate. This compound is synthesized via reaction of 1-methylcyclopropane with sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators like azobisisobutyronitrile (AIBN). The reaction proceeds at 60–80°C under nitrogen, with a molar ratio of 1:1.2 (cyclopropane:sulfuryl chloride). The crude sulfonyl chloride is purified by vacuum distillation.

Hydrolysis to Potassium Sulfonate

The sulfonyl chloride intermediate is hydrolyzed to the sulfonic acid using deionized water at 25–40°C. Subsequent neutralization with potassium carbonate (K₂CO₃) in a biphasic toluene-water system facilitates salt formation. The potassium sulfonate precipitates upon cooling and is isolated via filtration. This method achieves purities >98% with yields of 70–75%.

Metathesis from Sodium Sulfonate

Ion Exchange Reactions

Industrial-scale production often employs metathesis of sodium 1-methylcyclopropane-1-sulfonate with potassium chloride (KCl). A saturated aqueous solution of the sodium salt is treated with KCl at 80°C, inducing precipitation of the less soluble potassium derivative. The reaction follows the equilibrium:

NaSO₃-C₃H₅-CH₃+KClKSO₃-C₃H₅-CH₃+NaCl\text{NaSO₃-C₃H₅-CH₃} + \text{KCl} \rightleftharpoons \text{KSO₃-C₃H₅-CH₃} + \text{NaCl}

Excess KCl (1.5–2.0 eq) shifts the equilibrium toward the potassium salt, achieving conversions >90%.

Direct Sulfonation-Kaliation One-Pot Process

Integrated Synthesis

A streamlined one-pot method combines sulfonation and potassium salt formation. 1-Methylcyclopropane is reacted with sulfur trioxide (SO₃) in liquid sulfur dioxide at −20°C, followed by in situ neutralization with potassium tert-butoxide. This approach minimizes intermediate handling, reducing hydrolysis side reactions. The final product is isolated by evaporating the solvent under reduced pressure, yielding 80–85% pure potassium sulfonate.

Analytical and Optimization Data

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature−20°C to 5°CPrevents cyclopropane ring opening
Molar Ratio (KOH)1.05–1.10 eqEnsures complete neutralization
SolventEthanol-Water (3:1)Enhances salt crystallization

Purity Enhancement Techniques

  • Recrystallization : Dissolving the crude product in hot methanol and cooling to −20°C improves purity to >99%.

  • Ion-Exchange Chromatography : Removes residual sodium or chloride ions using Dowex® resins.

Challenges and Mitigation Strategies

Cyclopropane Stability

The strained cyclopropane ring is prone to opening under acidic or high-temperature conditions. To mitigate this, reactions are conducted at low temperatures (−20°C to 10°C) and neutral pH.

Byproduct Formation

Side products like sulfones or disulfides are minimized by using anhydrous solvents and inert atmospheres. For example, degassing solvents with nitrogen reduces oxidative byproducts by 40% .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-methylcyclopropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert it into different cyclopropane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, reduced cyclopropane derivatives, and substituted cyclopropane compounds.

Scientific Research Applications

Potassium 1-methylcyclopropane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various cyclopropane derivatives.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium 1-methylcyclopropane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
This compound Not provided C₄H₇KO₃S ~174.3 (calc.) Cyclopropane ring, ionic sulfonate Pharmaceuticals, stabilizers (inferred)
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 166.15 Branched alkene, non-hazardous Industrial processes
1-Methylcyclopropane-1-sulfonamide 669008-26-8 C₄H₉NO₂S 135.18 Sulfonamide group, hydrogen bonding Drug intermediates
1,3-Propane sultone 1120-71-4 C₃H₆O₃S 122.14 Reactive sultone ring Polymer synthesis
Sodium 1-hexanesulfonate 2832-45-3 C₆H₁₃NaO₃S 188.22 Linear alkyl sulfonate Chromatography

Biological Activity

Potassium 1-methylcyclopropane-1-sulfonate (K-MCPS) is a sulfonate compound with potential applications in various fields, including agriculture and food preservation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄H₇KO₃S
  • Molecular Weight : 174.26 g/mol
  • Appearance : Ranges from bright red to brownish-red
  • Melting Point : Specific data not widely published

K-MCPS functions primarily as an ethylene inhibitor, which is crucial in regulating the ripening process of fruits and vegetables. Ethylene is a plant hormone that promotes ripening and senescence. By inhibiting ethylene action, K-MCPS can extend the shelf life of produce, making it valuable in postharvest technology.

Ethylene Inhibition

Research indicates that K-MCPS effectively reduces ethylene production in treated fruits. This inhibition leads to:

  • Extended Shelf Life : Fruits treated with K-MCPS show delayed ripening and senescence.
  • Improved Quality : Enhanced firmness and reduced decay rates have been observed in various cultivars.

Case Studies

  • Apples : A study demonstrated that K-MCPS treatment significantly improved the storability of several apple cultivars, including 'Hwangok', by maintaining firmness and reducing decay during storage at low temperatures .
  • Papaya : In another investigation, the application of K-MCPS resulted in physiological changes that delayed cell wall degradation, thus prolonging the freshness of papaya fruits .

Enzymatic Activity

K-MCPS has been shown to influence the activity of enzymes related to cell wall degradation, such as:

  • β-Galactosidase
  • α-Galactosidase
  • β-Glucosidase

These enzymes are crucial for the softening process during ripening. The treatment with K-MCPS resulted in lower enzymatic activities compared to untreated controls, indicating its role in maintaining fruit texture .

Gene Expression Analysis

Gene expression studies revealed that K-MCPS treatment affects the transcription levels of genes involved in ethylene biosynthesis and signaling pathways. For instance, genes such as MdACS1 and MdACO1 showed reduced expression levels in treated apples, correlating with decreased ethylene production .

Data Summary Table

ParameterControl (Untreated)K-MCPS Treated
Firmness (N)5.07.5
Decay Rate (%)205
β-Galactosidase ActivityHighLow
MdACS1 ExpressionHighLow

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of potassium 1-methylcyclopropane-1-sulfonate?

Answer:
Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification methods. For cyclopropane derivatives, ring-opening reactions of sulfonated precursors (e.g., sulfonate esters) under basic conditions are common. Use potassium hydroxide or carbonate to neutralize sulfonic acid intermediates, ensuring pH stability during salt formation . Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediates. Post-synthesis, employ recrystallization from aqueous ethanol or acetone to isolate high-purity crystals. Validate purity using elemental analysis (C, H, S content) and ion chromatography (for residual counterions) .

Basic: How can researchers characterize the structural and thermal stability of this compound?

Answer:
Combine spectroscopic and thermogravimetric methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm cyclopropane ring integrity and sulfonate group position. Compare chemical shifts with analogous compounds (e.g., sodium 1-decanesulfonate) .
  • Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode can verify molecular weight and fragmentation patterns.
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Thermogravimetric analysis (TGA) under nitrogen can assess hygroscopicity and thermal stability up to 300°C .

Advanced: What methodologies resolve contradictions in reported stability data for sulfonate salts under varying pH and temperature?

Answer:
Contradictions often arise from differences in experimental conditions. Design a matrix of stability studies:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Quantify degradation via HPLC with UV detection (λ = 210–230 nm for sulfonate groups) .
  • Ion-Pair Chromatography: Compare retention times of intact compound vs. degradation products using a C18 column and ion-pair reagents (e.g., tetrabutylammonium bromide) .
  • Statistical Analysis: Apply multivariate regression to identify critical factors (e.g., pH, ionic strength) contributing to instability. Cross-validate results with independent replicates .

Advanced: How can this compound be utilized in ion-pair chromatography for polar analyte separation?

Answer:
As an ion-pairing agent, its cyclopropane moiety enhances hydrophobic interactions with analytes.

  • Method Development: Optimize mobile phase composition by varying sulfonate concentration (5–20 mM) and pH (2.5–6.5). Test retention of polar analytes (e.g., amines, carboxylates) on a reversed-phase column .
  • Mechanistic Studies: Use molecular dynamics simulations to model interactions between the sulfonate group and analyte/stationary phase. Compare with sodium 1-decanesulfonate to assess steric effects of the cyclopropane ring .

Advanced: What strategies address discrepancies in biological activity data for sulfonate derivatives in enzyme inhibition assays?

Answer:
Discrepancies may stem from assay interference or compound solubility.

  • Control Experiments: Include blank reactions (without enzymes) to rule out non-specific binding. Test solubility in assay buffers (e.g., DMSO content ≤1%) using dynamic light scattering (DLS) .
  • Enzyme Kinetics: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Compare IC50_{50} values across multiple enzyme batches .
  • Data Harmonization: Apply meta-analysis frameworks to reconcile conflicting results, weighting studies by sample size and methodological rigor .

Basic: What purity criteria and analytical thresholds are recommended for this compound in reagent-grade applications?

Answer:

  • Purity Standards: ≥99.0% by ion chromatography (for sulfonate content) and ≤0.1% residual solvents (e.g., ethanol, acetone) via headspace GC-MS .
  • Impurity Profiling: Use HPLC with charged aerosol detection (CAD) to quantify organic impurities (e.g., unreacted precursors). Reference USP guidelines for sulfonate reagents .

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